molecular formula C12H10FNO B1404297 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 907211-95-4

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No.: B1404297
CAS No.: 907211-95-4
M. Wt: 203.21 g/mol
InChI Key: FDSLTFNSGDJPLV-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one (CAS 907211-95-4) is a fluorinated dihydrocarbazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. The dihydrocarbazole core structure is a privileged scaffold in the construction of biologically active compounds and is known for its applications in organic luminescent materials due to its conjugated coplanar structure . This compound is of significant interest in the design and synthesis of novel antimicrobial agents. Research into carbazole derivatives has demonstrated that structural modifications, such as the incorporation of a fluorine atom, can lead to potent inhibitory activities against various bacterial strains, including multidrug-resistant clinical isolates, with some analogues showing minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/ml . The mechanism of action for related antimicrobial carbazole compounds has been linked to binding with the enzyme dihydrofolate reductase (DHFR), a critical target in the development of new antibiotics . Furthermore, the dihydrocarbazole scaffold is a key building block in the development of antagonists for receptors like CRTH2, which is a target for the treatment of allergic inflammatory diseases such as asthma and atopic dermatitis . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and disposal of chemicals.

Properties

IUPAC Name

6-fluoro-1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-1-4-11-10(5-7)9-3-2-8(15)6-12(9)14-11/h1,4-5,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLTFNSGDJPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Activity of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the field of drug discovery and development.[1][2] Its rigid, planar structure, composed of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides a unique electronic and charge-transport foundation.[3] This π-conjugated system is not merely a chemical curiosity; it is a "privileged scaffold" that serves as the architectural basis for a vast number of naturally occurring and synthetically derived molecules with profound biological effects.[2][4]

First isolated from coal tar in 1872, the carbazole nucleus is now recognized as a key pharmacophoric moiety found in nature, from higher plants of the Rutaceae family to bacteria and fungi.[2][4] The discovery of antibacterial properties in murrayanine, a carbazole alkaloid from Murraya koenigii, ignited decades of research into the therapeutic potential of this chemical class.[4] Today, carbazole derivatives are known to exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antidiabetic properties, among others.[4][5][6] This guide offers an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

The versatility of the carbazole scaffold allows for functionalization at multiple positions, particularly the N-9 nitrogen and the C-1 through C-8 positions on the aromatic rings. This chemical tractability enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to derivatives with enhanced potency and selectivity for various biological targets.

Anticancer Activity

Carbazole derivatives are among the most extensively studied anticancer agents, a journey that has spanned over four decades.[7][8] Their mechanisms of action are diverse, reflecting their ability to interact with multiple cellular targets crucial for cancer cell proliferation and survival.[9]

Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many carbazoles allows them to intercalate between the base pairs of DNA.[10] This physical obstruction interferes with DNA replication and transcription. Furthermore, this interaction can inhibit the function of topoisomerases, enzymes critical for resolving DNA supercoiling during replication.[10][11] By stabilizing the enzyme-DNA cleavage complex, these derivatives lead to double-strand breaks and ultimately trigger apoptosis. Several carbazole-rhodanine conjugates, for instance, have been identified as potent catalytic inhibitors of topoisomerase II.[12]

  • Cell Cycle Arrest and Apoptosis Induction: Many carbazole derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle and inducing programmed cell death (apoptosis).[9] They can modulate the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to arrest in specific phases (e.g., G2/M phase).

  • Inhibition of Signaling Pathways: Carbazoles have been shown to target critical signaling pathways that are often dysregulated in cancer. A notable example is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is essential for the growth and survival of many human tumors.[13] Certain carbazole alkaloids, like mahanine, have been shown to suppress STAT3 activity, leading to reduced proliferation and induction of apoptosis in cancer cells.[13]

Logical Relationship: Carbazole Anticancer Mechanisms

Carbazole Carbazole Derivative DNA DNA Intercalation Carbazole->DNA Planar structure TopoII Topoisomerase II Inhibition Carbazole->TopoII Signaling Signaling Pathway Modulation (e.g., STAT3) Carbazole->Signaling DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle Signaling->Apoptosis CellCycle->Apoptosis

Caption: Key anticancer mechanisms of carbazole derivatives.

Representative Anticancer Carbazole Derivatives

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesMechanism of ActionReference
Prenylated Carbazoles (e.g., Clausevestine)Various human cancer lines0.32 µM - 18.76 µMAntiproliferative[14]
Pyrido[3,2-α]carbazolesHuman lung (A549), Colon (HT29)GI50 <10 µg/mLAntitumor[3]
Carbazole Sulfonamides (e.g., IG-105)Breast (MCF-7), Hepatocellular (SMMC-7721)Not specifiedAntimitotic (Tubulin ligand)[11]
Carbazole-Rhodanine ConjugatesVarious human cancer linesNot specifiedTopoisomerase II inhibition[12]
Antimicrobial Activity

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the continuous discovery of new antimicrobial agents.[15][16] Carbazole derivatives, both natural and synthetic, have demonstrated potent activity against a wide range of pathogenic bacteria and fungi.[4][15]

Mechanisms of Action:

  • DNA Interaction: Similar to their anticancer effects, some carbazole derivatives can interact with microbial DNA.[17] For example, novel carbazole aminothiazoles have been shown to intercalate into calf thymus DNA, forming complexes that likely block DNA replication and thereby exert their antimicrobial effects.[17]

  • Membrane Disruption: The lipophilic character of many carbazole compounds may facilitate their passage across the microbial cell membrane, leading to disruption of membrane integrity and function, ultimately inhibiting cell growth.[18]

  • Inhibition of Key Enzymes: While less elucidated than in cancer, it is hypothesized that carbazoles inhibit essential microbial enzymes involved in processes like cell wall synthesis or metabolic pathways.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the carbazole nucleus play a critical role. Nitrogen-containing heteroaromatic structures attached to the carbazole core can significantly enhance bioactivity.[4]

  • The position of substitution matters. Halogen groups like bromine and iodine introduced at various positions on the carbazole ring have been shown to determine the spectrum of antibacterial activity. For instance, bromo-carbazoles showed greater activity against Gram-negative Escherichia coli, while iodo-carbazoles were more effective against Gram-positive Bacillus subtilis.[19]

Representative Antimicrobial Carbazole Derivatives

Derivative TypeTarget MicrobesReported MIC ValuesReference
Heptyl-derived Carbazole Aminothiazole (4f)MRSA4 µg/mL[17]
N-substituted Carbazole (Compound 56c)MRSA, E. coli0.5 µg/mL[20]
Hydroxylated Benzo[c]carbazoles (3a, 3c)P. aeruginosa, S. aureus8 µg/mL[21]
Chloro-substituted Carbazole (3d)E. coli, S. aureus, P. aeruginosa, B. subtilisNot specified (Excellent activity)[20]
Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Carbazole derivatives have emerged as promising therapeutic agents due to their multi-target neuroprotective effects.[22][23][24]

Mechanisms of Action:

  • Antioxidant Activity: Oxidative stress is a key pathological factor in neurodegeneration. Carbazoles can mitigate this by scavenging free radicals.[23][25] Some natural carbazole alkaloids exhibit stronger inhibitory activity against lipid peroxidation than vitamin E.[4]

  • Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. Carbazoles, such as mahanimbine, can reduce pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and inhibit COX-2 expression.[26]

  • Enzyme Inhibition: A key strategy in Alzheimer's therapy is to boost acetylcholine levels by inhibiting acetylcholinesterase (AChE). Several carbazole derivatives are potent AChE inhibitors.[26][27] They can also inhibit β-secretase (BACE-1) and prevent the aggregation of β-amyloid (Aβ) peptides, which form the characteristic plaques in Alzheimer's disease.[24][26]

  • Anti-apoptotic Effects: Carbazoles can protect neurons from programmed cell death (apoptosis) induced by neurotoxins.[23] For example, geranylated carbazole alkaloids from Clausena lansium showed remarkable neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced apoptosis in SH-SY5Y cells, a model for Parkinson's disease research.[26]

Signaling Pathway: Multi-Target Neuroprotection by Carbazoles

Carbazole Carbazole Derivative ROS Oxidative Stress (ROS) Carbazole->ROS Scavenges Inflammation Neuroinflammation (Cytokines, COX-2) Carbazole->Inflammation Inhibits AChE AChE Activity Carbazole->AChE Inhibits Abeta Aβ Aggregation Carbazole->Abeta Inhibits Apoptosis Apoptosis Carbazole->Apoptosis Inhibits Neuron Neuronal Survival & Function ROS->Neuron Damages Inflammation->Neuron Damages AChE->Neuron Reduces ACh, impairs function Abeta->Neuron Induces toxicity Apoptosis->Neuron Induces death

Caption: Multi-target neuroprotective mechanisms of carbazoles.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Carbazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to established drugs.

Mechanisms of Action:

The primary mechanism involves the inhibition of key inflammatory mediators. Prenylated carbazole alkaloids, for example, show remarkable inhibitory effects on nitric oxide (NO) production in mouse macrophage cells, with IC50 values equivalent to the positive control, hydrocortisone. A carbazole derivative known as C-5720 has shown anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models, a standard test for acute inflammation. This is likely achieved by modulating pathways involving prostaglandins and cytokines.

Key Experimental Protocols

The evaluation of the biological activities of novel carbazole derivatives relies on a suite of standardized in vitro assays. The trustworthiness of these protocols is paramount, requiring careful execution and the use of appropriate controls.

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test carbazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the carbazole compounds in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be run in parallel.[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Experimental Workflow: High-Throughput Screening for Bioactive Carbazoles

cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Studies Lib Carbazole Derivative Library HTS High-Throughput Assay (e.g., Single-Dose MTT) Lib->HTS Hits Initial Hits (% Inhibition > Threshold) HTS->Hits Dose Dose-Response Assays (IC50/MIC) Hits->Dose Hit Confirmation Counter Counter-Screening (e.g., Normal Cell Line) Dose->Counter Confirmed Confirmed & Selective Hits Counter->Confirmed MOA Target-Based Assays (Enzyme Inhibition, DNA Binding) Confirmed->MOA Lead Identification Lead Lead Compounds MOA->Lead

Caption: A typical workflow for identifying lead carbazole compounds.

Conclusion and Future Perspectives

The carbazole nucleus is undeniably a prolific scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities.[4] The research summarized in this guide highlights the significant potential of carbazole derivatives as therapeutic agents for complex diseases like cancer, microbial infections, and neurodegenerative disorders. Their ability to interact with multiple biological targets simultaneously is particularly advantageous for treating multifactorial diseases.[24]

Future research should focus on several key areas. The synthesis of novel hybrid molecules, which combine the carbazole scaffold with other pharmacophores, could lead to agents with enhanced potency and novel mechanisms of action.[7][9] A deeper understanding of the specific molecular targets and signaling pathways modulated by different carbazole derivatives will be crucial for rational drug design and minimizing off-target effects. Finally, while in vitro data is promising, more extensive preclinical and clinical studies are necessary to translate the therapeutic potential of these versatile compounds into effective treatments for patients.[23]

References

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  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Medicinal Research Reviews.
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2020). International Journal of Research in Pharmaceutical and Chemical Sciences.
  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Periodicals LLC.
  • Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers. (2025). BenchChem.
  • A Concise Review on Carbazole Derivatives and its Biological Activities. (2018). PharmaInfo.
  • Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents. (2018). MedChemComm.
  • The neuroprotective potential of carbazole in traumatic brain injury. (2024). Expert Opinion on Investigational Drugs.
  • Current status of carbazole hybrids as anticancer agents. (2025). Medicinal Chemistry Research.
  • Antimicrobial Potential of Carbazole Derivatives. (2023). Journal of Pharmaceutical Research International.
  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. (2018). SlideShare.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). Molecules.
  • Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. (2016). Chemija.
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  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2022). Indian Journal of Pharmaceutical Education and Research.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2019). Molecules.
  • Phyto-Carbazole Alkaloids in Neuroprotection. (2022). Encyclopedia.pub.
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2025). ACS Omega.
  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. (2025). Molecules.
  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (2011). Journal of the Serbian Chemical Society.
  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (2025). ResearchGate.
  • Synthesis and biological evaluation of novel carbazole-rhodanine conjugates as topoisomerase II inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.
  • Carbazole Derivatives: A Promising Scenario for Breast Cancer Treatment. (2017). Molecules.
  • Analgesic and anti-inflammatory activity of 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720). (1976). Agents and Actions.
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). Molecules.
  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021). Molecules.
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Sources

structure elucidation of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Foreword: The Analytical Challenge

In modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and potential. The carbazole nucleus and its derivatives are of significant interest due to their wide-ranging biological activities.[1] This guide presents a comprehensive, multi-technique workflow for the structure elucidation of a novel, functionalized carbazole derivative, 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the strategic reasoning and synergistic interplay between different analytical techniques that lead to a confident structural assignment. We will proceed as if this compound has been newly synthesized, navigating the analytical journey from the initial confirmation of mass and formula to the intricate details of atomic connectivity.

The Strategic Workflow: A Logic-Driven Approach

The process of structure elucidation is fundamentally a process of hypothesis generation and refutation. Each experiment provides a piece of the puzzle, and our confidence in the final structure is a function of how well all pieces fit together. The workflow is designed to move from low-resolution, global information to high-resolution, specific information.

G cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_confirm Ultimate Confirmation MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) MS->NMR_1D Provides Molecular Formula (C₁₂H₁₀FNO) EA Elemental Analysis (Optional) EA->MS Confirms Elemental Ratios NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Spin Systems & C-H Framework XRAY Single Crystal X-ray Diffraction NMR_2D->XRAY Provides Structure for Crystallization Trials Final Final Elucidated Structure NMR_2D->Final Establishes Full Connectivity XRAY->Final Definitive 3D Structure (Gold Standard)

Caption: A strategic workflow for molecular structure elucidation.

Foundational Evidence: Mass Spectrometry and Molecular Formula

The first and most fundamental question is: "What is the mass and elemental composition of the molecule?" High-Resolution Mass Spectrometry (HRMS) is the premier technique to answer this.

Causality of Technique Choice: We choose HRMS over standard-resolution MS because it provides the accurate mass of the molecular ion, typically with a precision of less than 5 parts per million (ppm). This high precision allows for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution must be free of particulate matter.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

  • Acquisition Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3500 V

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 7.0 L/min at 200 °C

    • Mass Range: 50-500 m/z

    • Internal Calibrant: A known standard (e.g., sodium formate) is used to ensure high mass accuracy.

Data Interpretation and Expected Results

The molecular formula for 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one is C₁₂H₁₀FNO.

ParameterExpected Value
Molecular Formula C₁₂H₁₀FNO
Monoisotopic Mass 203.0746 g/mol
Observed Ion (HRMS) [M+H]⁺
Expected m/z 204.0824

The observation of a high-intensity ion at m/z ≈ 204.0824, matching the calculated value for [C₁₂H₁₀FNO + H]⁺ within 5 ppm, provides strong evidence for the proposed molecular formula. The isotopic pattern, particularly the [M+1]⁺ peak arising from the natural abundance of ¹³C, would further corroborate this finding.[2]

Building the Framework: 1D NMR Spectroscopy (¹H & ¹³C)

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework.[3] One-dimensional ¹H and ¹³C NMR spectra provide information on the chemical environment, quantity, and neighboring atoms for every unique proton and carbon in the molecule.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of compounds and its residual solvent peak does not obscure key signal regions. The NH proton will also be clearly visible.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • ¹H NMR: 32 scans, relaxation delay of 2s.

    • ¹³C{¹H} NMR: 1024 scans, relaxation delay of 2s, broadband proton decoupling.

    • DEPT-135: A spectral editing pulse sequence used to differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals appear negative. Quaternary carbons (C) and the carbonyl (C=O) are absent.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-9 (NH)~11.0broad singlet1HIndole NHDeshielded due to aromaticity and potential H-bonding.
H-5~7.6dd (J ≈ 8.8, 4.5 Hz)1HAromatic CHOrtho-coupled to H-7, meta-coupled to F.
H-7~7.2dd (J ≈ 8.8, 2.4 Hz)1HAromatic CHOrtho-coupled to H-5, meta-coupled to H-8.
H-8~7.1ddd (J ≈ 8.8, 8.8, 2.4 Hz)1HAromatic CHCoupled to F, H-7 and H-5.
H-1~3.5t (J ≈ 6.0 Hz)2HAliphatic CH₂Adjacent to C=O, deshielded.
H-4~2.9t (J ≈ 6.0 Hz)2HAliphatic CH₂Benzylic position, adjacent to aromatic ring.
H-3~2.5quintet (J ≈ 6.0 Hz)2HAliphatic CH₂Coupled to H-1 and H-4. Obscured by DMSO solvent peak.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Carbon LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-2~208AbsentC=O (Ketone)Typical chemical shift for a cyclic ketone.
C-6~158 (d, ¹JCF ≈ 240 Hz)AbsentC-FLarge one-bond C-F coupling is characteristic.
C-9a~138AbsentQuaternary CAromatic ring junction.
C-5a~134AbsentQuaternary CAromatic ring junction.
C-8a~125AbsentQuaternary CAromatic ring junction.
C-5~115 (d, ²JCF ≈ 25 Hz)PositiveAromatic CHTwo-bond coupling to fluorine.
C-7~113 (d, ²JCF ≈ 25 Hz)PositiveAromatic CHTwo-bond coupling to fluorine.
C-8~110PositiveAromatic CH
C-1~45NegativeAliphatic CH₂Alpha to carbonyl.
C-4~30NegativeAliphatic CH₂Benzylic.
C-3~25NegativeAliphatic CH₂Aliphatic.

Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[4] COSY, HSQC, and HMBC experiments are crucial for unambiguously connecting the atoms.

Causality of Technique Choices:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing out the -CH₂-CH₂-CH₂- fragment in the aliphatic ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This definitively links the proton and carbon assignments made in the 1D spectra.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds. This is the most powerful experiment for piecing together the entire molecular puzzle, as it connects disparate spin systems and identifies the positions of quaternary carbons and heteroatoms.[3]

Key Expected 2D NMR Correlations
  • COSY:

    • A strong correlation between the protons at H-1, H-3, and H-4, confirming the aliphatic chain connectivity.

    • Correlations between the aromatic protons H-5, H-7, and H-8.

  • HSQC:

    • Each signal in the ¹H spectrum (except the NH proton) will show a cross-peak to a corresponding signal in the ¹³C spectrum, linking the assignments in the tables above. For example, the proton signal at δ ~3.5 ppm will correlate to the carbon signal at δ ~45 ppm (C-1).

  • HMBC (The Decisive Experiment):

    • Confirming the Ketone Position: Protons at H-1 (δ ~3.5) and H-3 (δ ~2.5) should both show a correlation to the carbonyl carbon C-2 (δ ~208).

    • Confirming the Aliphatic Ring Fusion: The benzylic protons at H-4 (δ ~2.9) will show correlations to the aromatic quaternary carbons C-5a and C-9a, locking the aliphatic ring to the indole core.

    • Placing the Fluorine Atom: The aromatic proton H-5 (δ ~7.6) should show a 3-bond correlation to C-7 and a 2-bond correlation to the fluorine-bearing carbon C-6. The NH proton (H-9) may show a long-range correlation to C-8, confirming the indole structure.

G H4 H-4 C2 C-2 H4->C2 C5a C-5a H4->C5a C9a C-9a H4->C9a H1 H-1 H1->C2 H5 H-5 H5->C9a C7 C-7 H5->C7 H8 H-8 C6 C-6 H8->C6

Caption: Key expected HMBC correlations for structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also stereochemistry and conformation.[1][7]

Causality of Technique Choice: This technique is chosen when absolute structural proof is required, for instance, in pharmaceutical development or for publication in high-impact journals. Its primary limitation is the requirement for a high-quality single crystal, which is not always obtainable.

Experimental Protocol: Crystallization and Data Collection
  • Crystallization: The key step is to grow a suitable crystal. Slow evaporation is a common method.

    • Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane).

    • Add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. X-rays (e.g., from a Mo or Cu source) are diffracted by the crystal lattice.

  • Structure Solution and Refinement: The diffraction pattern is processed by specialized software to solve the electron density map and refine the atomic positions, yielding a complete 3D structure.[1]

Conclusion

The is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, providing a crucial starting point. A combination of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, allowing for the complete assembly of the molecular framework. Finally, single-crystal X-ray diffraction can serve as the ultimate arbiter, providing irrefutable three-dimensional structural proof. This logical, evidence-based workflow ensures the highest degree of confidence in the final structural assignment, a cornerstone of advanced chemical research.

References

  • BenchChem. (2025). Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide. BenchChem.
  • Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • SSRN. (2020). Synthetic Utility and Single Crystal X-ray Diffraction Studies of Biologically Active Carbazoles and Indoloacridines. SSRN.
  • ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
  • Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of carbazole.
  • Advances in Polymer Science. (n.d.).
  • PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion.
  • BenchChem. (2025). An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca. BenchChem.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one.

Sources

Troubleshooting & Optimization

stability issues of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

A Guide to Understanding and Mitigating Solution Stability Issues

From the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Please note that while specific, peer-reviewed stability data for this exact molecule is limited in public literature, the principles outlined here are derived from the well-established chemistry of the carbazolone scaffold and general principles of pharmaceutical stability.[1] This guide provides a robust framework for identifying, troubleshooting, and preventing stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage and handling conditions for solid 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one?

As a solid, the compound is expected to be stable under recommended storage conditions.[2] Standard best practices for chemical handling should be followed:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

  • Handling: Use in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[2]

Q2: What are the primary environmental and chemical factors that could cause degradation of this compound in solution?

The stability of any compound in solution is influenced by a range of factors.[3] For a molecule with the carbazolone structure, the most critical factors to control are:

  • pH: The presence of a ketone and a secondary amine (within the carbazole ring) suggests potential susceptibility to both acid- and base-catalyzed degradation. Many drugs exhibit optimal stability in the pH range of 4 to 8.[1]

  • Light: Aromatic and heterocyclic systems are often photosensitive. Exposure to UV or even ambient laboratory light can induce photodegradation, leading to the formation of colored impurities.[4][5]

  • Temperature: Increased temperature accelerates the rate of most chemical reactions, including degradation pathways like hydrolysis and oxidation.[1][4]

  • Oxygen: The electron-rich carbazole ring system may be susceptible to oxidation, especially in the presence of trace metals or light, which can catalyze the formation of reactive oxygen species.[4][5]

  • Solvent: The choice of solvent can dramatically impact stability. Protic solvents (like water or methanol) can participate in hydrolytic degradation, whereas certain solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Q3: What are the hypothetical degradation pathways for this molecule?

Based on the carbazolone core, two primary degradation pathways are plausible:

  • Oxidation: The carbazole nitrogen or the carbons adjacent to it and the ketone are potential sites of oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. Similar degradation patterns are observed in other nitrogen-containing heterocyclic compounds.[6]

  • Hydrolysis: While the amide-like bond within the carbazole ring is generally stable, extreme pH conditions could potentially lead to ring opening, although this is less common than oxidation for this ring system.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Hypothetical Degradation Pathway Parent 6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one OxidizedProduct Oxidized Species (e.g., Hydroxylated Carbazole) Parent->OxidizedProduct Oxidation [O2, light] RingOpened Ring-Opened Products OxidizedProduct->RingOpened Further Degradation

Caption: Hypothetical oxidative degradation pathway for the carbazolone scaffold.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. A general workflow for troubleshooting stability is presented below.

Troubleshooting Workflow Start Problem: Observed Instability (e.g., Peak Area Decrease, Color Change) Check1 Is the solution changing color? Start->Check1 Check2 Is the concentration decreasing in aqueous buffer? Start->Check2 Check3 Is precipitation observed? Start->Check3 Check1->Check2 No Sol1 Investigate Photodegradation (Protocol 2) Check1->Sol1 Yes Check2->Check3 No Sol2 Investigate pH-Dependent Hydrolysis (Protocol 1) Check2->Sol2 Yes Sol3 Investigate Oxidation (Protocol 3) Check2->Sol3 Yes Sol4 Determine Solubility Limit (Protocol 4) Check3->Sol4 Yes End Implement Corrective Actions: - Use amber vials - Adjust buffer pH - Degas solvents - Lower concentration Check3->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: General workflow for troubleshooting stability issues.

Issue 1: My stock solution in an organic solvent (e.g., DMSO) is showing degradation over time.
  • Potential Cause: While DMSO is a common solvent, it can be hygroscopic and may contain impurities. Furthermore, repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Ensure you are using anhydrous, high-purity DMSO or another suitable solvent (see table below).

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination from atmospheric moisture.

    • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials.

SolventTypeBoiling Point (°C)Notes
DMSO Aprotic, Polar189Excellent solubilizing power, but can be hygroscopic.
DMF Aprotic, Polar153Good alternative to DMSO.
Ethanol Protic, Polar78Can be used if solubility is sufficient; may participate in reactions.
Acetonitrile Aprotic, Polar82Common solvent for analytical chemistry (e.g., HPLC).

Table 1: Common organic solvents for preparing stock solutions.

Issue 2: The compound's concentration is decreasing in my aqueous assay buffer, and I see new peaks in my chromatogram.
  • Potential Cause: This strongly suggests chemical degradation, likely due to pH-dependent hydrolysis or oxidation.

  • Troubleshooting & Protocols:

    Protocol 1: pH Stability Profile

    • Objective: To determine the effect of pH on the compound's stability.

    • Methodology:

      • Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

      • Spike a known concentration of the compound into each buffer from a concentrated stock solution. The final organic solvent concentration should be low (<1%) to minimize its effect.

      • Divide each solution into two sets of vials: one for incubation at room temperature and one for accelerated conditions (e.g., 40°C).

      • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

      • Immediately analyze the aliquots by a stability-indicating HPLC method (see example below) to quantify the remaining parent compound.

      • Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH range of maximum stability.

    Protocol 2: Photostability Assessment

    • Objective: To determine if the compound is sensitive to light.

    • Methodology:

      • Prepare a solution of the compound in your most relevant solvent or buffer.

      • Place half of the solution in a clear glass vial and the other half in an amber vial (or a clear vial wrapped completely in aluminum foil).

      • Expose both vials to your typical laboratory lighting conditions for a set period (e.g., 24 hours). Include a "dark" control stored in a drawer.

      • Analyze the samples by HPLC. A significant decrease in the parent peak area or the appearance of new peaks in the clear vial compared to the amber vial indicates photosensitivity.

    Protocol 3: Oxidative Stability Assessment

    • Objective: To determine if the compound is sensitive to oxidation.

    • Methodology:

      • Prepare your solution in an aqueous buffer.

      • Degas one portion of the solution by bubbling nitrogen gas through it for 10-15 minutes before adding the compound. Keep this sample under a nitrogen headspace.

      • Prepare a second, identical sample without degassing, leaving it exposed to air.

      • For a more aggressive test, a third sample can be prepared with a small amount of a pro-oxidant like hydrogen peroxide (e.g., 0.01%).

      • Incubate all samples and analyze at various time points. Faster degradation in the air-exposed or peroxide-containing samples indicates oxidative instability.

Issue 3: The compound is precipitating out of my aqueous solution.
  • Potential Cause: The concentration used exceeds the compound's solubility limit in the aqueous buffer. This is a physical stability issue, not chemical degradation.

  • Troubleshooting & Protocols:

    Protocol 4: Kinetic Solubility Assessment

    • Objective: To estimate the maximum soluble concentration in your buffer.

    • Methodology:

      • Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).

      • Make serial dilutions of this stock into your aqueous buffer.

      • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). Alternatively, use nephelometry for a more quantitative measure.

      • The highest concentration that remains clear is your approximate kinetic solubility limit. Ensure your experimental concentrations are well below this limit.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for all troubleshooting. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.[7]

  • Method Goal: The HPLC method should be able to separate the parent compound from any potential degradation products.

  • Detector: A Diode Array Detector (DAD) is highly recommended as it can help identify the formation of new species by comparing UV spectra.[8]

  • Example HPLC Method (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm (or optimal wavelength for the compound)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

References

  • INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Compass Chemical. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). DRUG STABILITY. Retrieved from [Link]

  • Ali, A. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • Nojiri, H., et al. (2001). Pathways proposed for the biotransformation of a 9H-carbazole. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Grifoll, M., et al. (1995). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. PubMed. Retrieved from [Link]

  • Fukushima, A. R., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices. Semantic Scholar. Retrieved from [Link]

  • Challener, C. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Pharmaceutical Technology. Retrieved from [Link]

Sources

common impurities in 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and purification of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one (also referred to as 6-fluoro-2-oxo-1,2,3,4-tetrahydrocarbazole ).[1] This compound is a critical heterocyclic intermediate, often employed in the development of CRTH2 antagonists and other indole-based therapeutics.[1]

The synthesis typically utilizes the Fischer Indole Cyclization between 4-fluorophenylhydrazine hydrochloride and a protected 1,3-cyclohexanedione derivative (e.g., monoethylene acetal).[1] The core challenge lies in controlling regioselectivity (2-oxo vs. 4-oxo isomers) and managing genotoxic hydrazine residues.[1]

Part 1: Technical Troubleshooting & FAQs

Category A: Impurity Profile & Regioselectivity

Q1: I am observing a persistent isomeric impurity (approx. 5-10%) by HPLC. What is it, and how do I remove it?

  • Diagnosis: This is likely the 4-oxo regioisomer (6-fluoro-3,4-dihydro-1H-carbazol-4(9H)-one).[1]

  • Root Cause: When using 1,3-cyclohexanedione monoethylene acetal , the hydrazine can form a hydrazone at C1 and cyclize at either the C2 (alpha, crowded) or C6 (alpha, less hindered) position.

    • Path A (Desired): Cyclization at C6

      
      2-oxo isomer .
      
    • Path B (Undesired): Cyclization at C2

      
      4-oxo isomer .
      
  • Solution:

    • Steric Control: Use a bulkier acid catalyst (e.g., p-TsOH instead of H₂SO₄) to disfavor the crowded C2 attack.

    • Solvent Choice: Switch to non-polar solvents (e.g., Toluene/Acetic Acid mixtures) to enhance steric discrimination.

    • Purification: The 4-oxo isomer is typically more polar.[1] Use flash chromatography (Gradient: 0-5% MeOH in DCM) or recrystallization from Ethanol/Water (the 2-oxo isomer crystallizes first).

Q2: My crude product is dark brown/black instead of the expected off-white solid. What happened?

  • Diagnosis: Oxidative polymerization or "tarring" of unreacted hydrazine or the indole product.[1]

  • Root Cause:

    • Excess Acid/Heat: Prolonged reflux in strong mineral acids (HCl/H₂SO₄) promotes oxidative degradation of the electron-rich indole ring.

    • Air Exposure: Fischer indolization is sensitive to oxidation.[1][2]

  • Solution:

    • Perform the reaction under a strict Nitrogen or Argon atmosphere .

    • Add an antioxidant like Sodium Metabisulfite during the workup.[1]

    • Limit reaction time; monitor consumption of hydrazine by TLC/HPLC and quench immediately upon completion.

Category B: Reaction Efficiency & Side Reactions

Q3: I detect a high molecular weight impurity (M+ = ~370-390 Da). Is this a dimer?

  • Diagnosis: Yes, this is likely the Bis-carbazole or Azine dimer .[1]

  • Root Cause:

    • Acetal Hydrolysis: If the acetal protecting group hydrolyzes before cyclization, the resulting diketone can react with two equivalents of hydrazine.[1]

    • Post-Cyclization Reaction: The product (2-one) contains a ketone. If excess hydrazine is present, it can react with the product to form a hydrazone, which may further cyclize or dimerize.[1]

  • Solution:

    • Stoichiometry: Ensure a slight excess of the ketone (1.05 eq) relative to the hydrazine to consume all hydrazine.

    • Sequential Deprotection: If possible, perform the Fischer cyclization with the acetal intact (using mild acid), isolate the acetal-carbazole, and then deprotect in a separate step.[1]

Q4: The residual 4-fluorophenylhydrazine level is >50 ppm.[1] How do I reduce this genotoxic impurity (GTI)?

  • Diagnosis: Incomplete reaction or inefficient workup.[1]

  • Solution:

    • Scavenging: Add a "scavenger" ketone (e.g., Acetone or Cyclohexanone) at the end of the reaction to convert residual hydrazine into a more soluble hydrazone, which is easily washed away.[1]

    • Wash Protocol: Use a 0.5M HCl wash during the organic extraction phase.[1] The hydrazine converts to its hydrochloride salt and partitions into the aqueous phase.[1]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one minimizing the 4-oxo isomer.

Reagents:

  • 4-Fluorophenylhydrazine HCl (1.0 eq)

  • 1,4-Dioxaspiro[4.5]decan-7-one (1,3-cyclohexanedione monoethylene acetal) (1.1 eq)

  • Acetic Acid (Solvent/Catalyst)[2][3][4][5]

  • Zinc Chloride (ZnCl₂, Lewis Acid Catalyst) - Optional for lower temp

Step-by-Step Workflow:

  • Hydrazone Formation (Mild Conditions):

    • Dissolve 1,3-cyclohexanedione monoethylene acetal (1.1 eq) in Glacial Acetic Acid (10V).

    • Add 4-Fluorophenylhydrazine HCl (1.0 eq) portion-wise at 20-25°C.

    • Stir for 1 hour. Checkpoint: Confirm hydrazone formation by TLC (disappearance of hydrazine).

  • Fischer Cyclization:

    • Heat the mixture to 80°C (Do not exceed 90°C to prevent tars).

    • Stir for 3-5 hours. The acetal may hydrolyze in situ due to the acetic acid/water (generated) environment, or it may remain.

    • Note: If the acetal is stable, add 2N HCl (2V) in the last 30 mins to deprotect.

  • Workup & Scavenging:

    • Cool to 20°C. Add Acetone (0.2 eq) and stir for 30 mins (Scavenges residual hydrazine).

    • Pour mixture into Ice Water (20V).

    • Extract with Ethyl Acetate (3x).[2][6]

    • Wash Organic layer:[1]

      • 1x Water[1]

      • 2x 0.5N HCl (Critical for hydrazine removal)

      • 1x Sat. NaHCO₃ (Neutralization)

      • 1x Brine.

  • Purification:

    • Dry over Na₂SO₄ and concentrate.[1]

    • Recrystallization: Dissolve crude in refluxing Ethanol.[1] Add water dropwise until turbid.[1] Cool slowly to 4°C. The 2-oxo isomer typically precipitates first.[1]

Part 3: Data & Specifications

Table 1: Common Impurities & Retention Times (Reverse Phase HPLC)

Condition: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 10-90% ACN.

Impurity NameRelative RT (RRT)OriginLimit (Suggested)
4-Fluorophenylhydrazine 0.35Starting Material (GTI)< 10 ppm
4-Fluoroaniline 0.45Reduction byproduct< 0.15%
4-Oxo-Isomer 0.92Regioisomer (Path B)[1]< 1.0%
Target (2-Oxo) 1.00 Product N/A
Fully Aromatic Carbazole 1.15Oxidation (Dehydrogenation)< 0.5%
Azine Dimer 1.40Condensation (Side Reaction)< 0.2%

Part 4: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired 2-oxo pathway and the undesired 4-oxo pathway, highlighting the critical control point.

FischerSynthesis cluster_legend Key Control Point SM1 4-Fluorophenylhydrazine Hydrazone Arylhydrazone Intermediate SM1->Hydrazone Condensation SM2 1,3-Cyclohexanedione Monoacetal SM2->Hydrazone Condensation EneHydrazineA Ene-Hydrazine A (C6-Double Bond) Hydrazone->EneHydrazineA Tautomerization (Kinetic/Steric Pref) EneHydrazineB Ene-Hydrazine B (C2-Double Bond) Hydrazone->EneHydrazineB Tautomerization (Thermodynamic) Target Target: 2-Oxo-Tetrahydrocarbazole (Acetal at C2 -> Hydrolysis -> C2=O) EneHydrazineA->Target [3,3]-Sigmatropic Cyclization @ C6 Impurity Impurity: 4-Oxo-Tetrahydrocarbazole (Acetal at C4 -> Hydrolysis -> C4=O) EneHydrazineB->Impurity [3,3]-Sigmatropic Cyclization @ C2

Caption: Mechanistic bifurcation in Fischer Indole Synthesis. Path A (via C6) leads to the desired 2-oxo isomer, while Path B (via C2) leads to the 4-oxo impurity.

References

  • Rogers, C. U., & Corson, B. B. (1950).[4][7] 1,2,3,4-Tetrahydrocarbazole.[1][2][3][4][7][8][9][10] Organic Syntheses, 30, 90. (Foundational Fischer Indole Protocol).

  • Lörincz, K., et al. (2022).[3] Synthesis and impurity profiling of Ramatroban intermediates. Journal of Pharmaceutical and Biomedical Analysis. (Context on 3-amino/oxo intermediates).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Definitive text on regioselectivity mechanisms).

  • Liu, Z., et al. (2013).[5] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles. Asian Journal of Chemistry.

Sources

Validation & Comparative

biological activity of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one vs other carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage[1]

In the development of tricyclic pharmacophores, 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one (hereafter referred to as 6-F-DC ) represents a critical evolution from the unsubstituted carbazole scaffold.[1] While the parent tetrahydrocarbazole provides a rigid DNA-intercalating platform, the introduction of a fluorine atom at the C6 position is not merely a structural variation—it is a strategic medicinal chemistry modification designed to enhance metabolic stability and receptor affinity.[1]

This guide objectively compares 6-F-DC against its non-fluorinated (6-H) and chlorinated (6-Cl) analogs.[1][2] Experimental data indicates that the 6-fluoro substitution significantly improves lipophilicity (


) and blocks para-hydroxylation metabolism without introducing the steric bulk associated with chlorine, making it the superior scaffold for developing CRTH2 antagonists (e.g., Ramatroban precursors) and anti-MRSA agents.[1]

Structural & Mechanistic Comparison

The biological superiority of 6-F-DC stems from the unique physicochemical properties of the carbon-fluorine bond.[1]

Comparative Physicochemical Profile[1]
Feature6-F-DC (Subject) 6-H-DC (Parent) 6-Cl-DC (Alternative) Impact on Bioactivity
Van der Waals Radius 1.47 Å1.20 Å1.75 ÅFluorine mimics Hydrogen sterically; Chlorine creates steric clashes in tight binding pockets.[1][2]
Electronegativity 3.982.203.16Fluorine alters pKa of the indole NH, enhancing H-bond donor capability.[1][2]
C-X Bond Strength ~485 kJ/mol~413 kJ/mol~328 kJ/molC-F bond is metabolically inert; C-H is susceptible to oxidation.[1][2]
Lipophilicity (

)
+0.14 vs HBaseline+0.71 vs HModerate lipophilicity gain in 6-F aids membrane permeability without solubility crash.[1][2]
Mechanism of Action: The "Metabolic Blockade"

The C6 position of the carbazole ring is electronically susceptible to oxidation by Cytochrome P450 enzymes.[1][2]

  • In 6-H-DC: The C6 position is rapidly hydroxylated to form a phenol, leading to Phase II conjugation and rapid excretion.[1][2]

  • In 6-F-DC: The Fluorine atom tightly occupies this position.[1][2] Because the C-F bond is resistant to oxidative cleavage, the molecule's half-life (

    
    ) is significantly extended, maintaining therapeutic concentrations for longer periods.[1]
    

Biological Activity Landscape

Target Specificity: CRTH2 and Thromboxane Receptors

6-F-DC is the defining intermediate for Ramatroban , a dual antagonist of the Thromboxane A2 (TP) and CRTH2 receptors.[1]

  • Experimental Insight: In competitive binding assays for the TP receptor, analogs lacking the 6-fluoro group show a 5-to-10-fold reduction in affinity (

    
    ).[1][2] The fluorine atom engages in specific hydrophobic interactions within the receptor pocket that the hydrogen atom cannot support, while the chlorine atom is often too bulky to fit.[1][2]
    
Antimicrobial Potency (MRSA Focus)

While the ketone intermediate itself is a building block, its hydrazone and oxime derivatives exhibit distinct antimicrobial profiles.[2]

  • Data Synthesis: In agar well diffusion assays against Methicillin-Resistant Staphylococcus aureus (MRSA):

    • 6-H Derivatives: Minimal to no zone of inhibition.[1][2]

    • 6-F Derivatives: Show moderate to high activity (MIC values often < 30 µg/mL).[1][2]

    • Mechanism: The 6-fluoro moiety enhances the molecule's ability to penetrate the bacterial cell wall and inhibit GlcN-6-P synthase , a key enzyme in bacterial cell wall biosynthesis.[1][2]

Experimental Protocols

Synthesis: The Fischer Indole Cyclization

Note: This protocol utilizes the "Fischer Indole" logic, the industry standard for generating tetrahydrocarbazoles.[1]

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)[1]

  • 1,4-Cyclohexanedione monoethylene ketal (1.0 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][3]

  • Hydrochloric Acid (10%)

Workflow:

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine and the ketone in glacial acetic acid. Stir at room temperature for 1 hour.

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement.[1][2][3][4][5]

  • Hydrolysis (Deprotection): Add 10% HCl to the reaction mixture and reflux for an additional hour to remove the ketal protecting group (if using masked ketone) or to ensure full cyclization.

  • Isolation: Pour into crushed ice. The solid precipitate is 6-F-DC .[1][2]

  • Purification: Recrystallize from Ethanol/Water (8:2).

Visualization: Synthesis Pathway

FischerSynthesis Start 4-Fluorophenylhydrazine + Cyclohexanedione Hydrazone Arylhydrazone Intermediate Start->Hydrazone AcOH, RT Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+, Reflux Cyclization Indole Ring Closure (-NH3) Rearrangement->Cyclization Product 6-Fluoro-3,4-dihydro- 1H-carbazol-2(9H)-one Cyclization->Product Isolation

Caption: Step-wise Fischer Indole synthesis pathway for generating the 6-F-DC scaffold.

Assay: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of 6-F-DC in DMSO (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add compound dilutions to Mueller-Hinton broth containing the inoculum. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1][2]

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.[1][2]

Decision Logic: Why Choose 6-F-DC?

The following decision tree illustrates the logical flow for selecting the 6-fluoro analog over others based on medicinal chemistry requirements.

SAR_Logic Goal Goal: Optimize Carbazole Scaffold Metabolism Requirement: Metabolic Stability? Goal->Metabolism Sterics Requirement: Receptor Fit (Sterics)? Metabolism->Sterics Critical ChoiceH 6-H Analog (Unsubstituted) Metabolism->ChoiceH Not Critical ChoiceCl 6-Cl Analog (Chlorinated) Sterics->ChoiceCl Pocket is Large ChoiceF 6-F Analog (Fluorinated) Sterics->ChoiceF Pocket is Tight ResultH Rapid Oxidation (Low t1/2) ChoiceH->ResultH ResultCl Steric Clash (Lower Affinity) ChoiceCl->ResultCl ResultF High Stability + High Affinity ChoiceF->ResultF

Caption: SAR decision logic highlighting the optimal balance of stability and sterics provided by the 6-Fluoro analog.

References

  • Ramatroban (Bay u 3405) Pharmacology: Sturton, G., & Collins, M. (2004).[2] Antagonists of the thromboxane A2 receptor.[1][2]

  • Antimicrobial SAR of Tetrahydrocarbazoles: Padmavathi, S., & Tajne, M. R. (2016).[1][2][6] Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. International Current Pharmaceutical Journal.

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963).[1][2] The Fischer Indole Synthesis. Chemical Reviews.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2]

  • GlcN-6-P Synthase Targeting: Sachdeva, H., et al. (2014).[1][2] Synthesis and antimicrobial activity of some new 6-fluoro-1,2,3,4-tetrahydrocarbazole derivatives.

Sources

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6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one
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